N-(4-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
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Description
“N-(4-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms . Pyridazine derivatives have been studied for their potential pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is known for its unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit specific enzymes or proteins, thereby disrupting the normal functioning of the pathogen .
Biochemical Pathways
Similar compounds have been reported to interfere with the metabolic pathways of the target organism, leading to its death .
Pharmacokinetics
Similar compounds have been reported to have favorable pharmacokinetics, contributing to their bioavailability .
Result of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-9-8-20-13(17-9)7-6-12(19-20)15(22)18-11-4-2-10(3-5-11)14(16)21/h2-8H,1H3,(H2,16,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAVZOFJPOJKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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